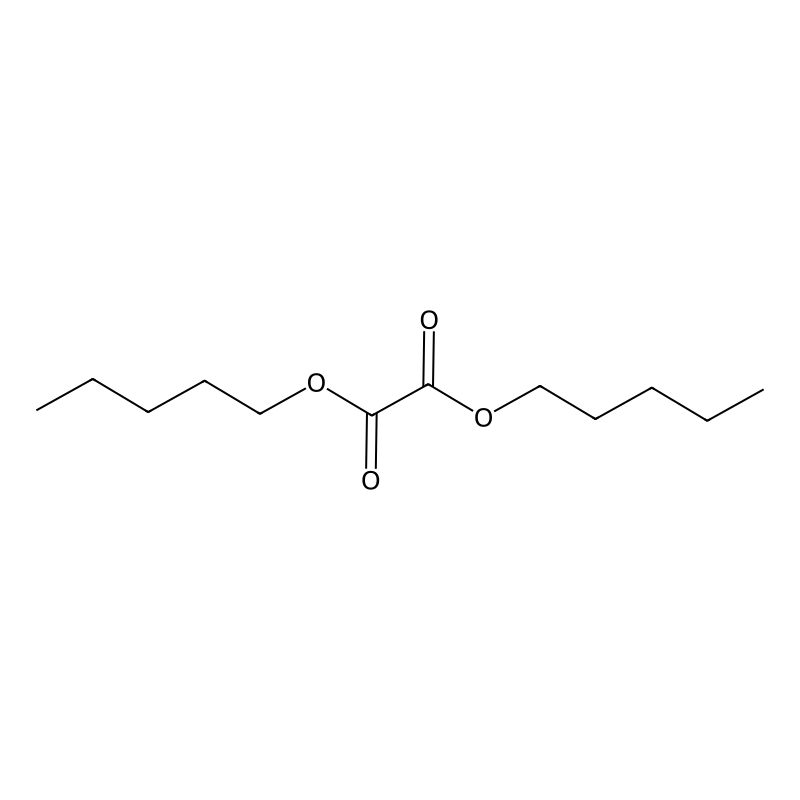

Dipentyl oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Esterification Reactions: Mechanisms and Conditions

The fundamental approach to dipentyl oxalate synthesis involves the direct esterification of oxalic acid with pentyl alcohol. The classical Fischer esterification mechanism follows a well-established pathway involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [3] [4]. This process operates through an equilibrium system where the reaction can be driven toward ester formation through several strategic approaches.

The mechanism proceeds through multiple discrete steps beginning with acid-catalyzed protonation of the oxalic acid carbonyl group, which significantly enhances the electrophilicity of the carbonyl carbon [3]. The pentyl alcohol then undergoes nucleophilic addition to the activated carbonyl center, forming a tetrahedral intermediate. Subsequent proton transfer from the alcohol to one of the hydroxyl groups, followed by elimination of water and deprotonation, yields the desired ester product [4]. For dipentyl oxalate formation, this sequence must occur twice, once for each carboxyl group of oxalic acid.

Temperature optimization proves critical for successful esterification reactions. Research demonstrates that temperatures ranging from 100°C to 220°C provide optimal reaction conditions for oxalate ester synthesis [5] [6]. Lower temperatures result in incomplete conversion due to insufficient activation energy, while excessive temperatures can lead to decomposition of both reactants and products. The equilibrium nature of the esterification reaction necessitates continuous removal of water byproduct to achieve high conversions, often accomplished through Dean-Stark apparatus or molecular sieves [4].

Reaction kinetics studies reveal that esterification rates increase substantially with temperature, following Arrhenius behavior with activation energies typically ranging from 50-80 kJ/mol for similar dialkyl oxalate systems [6]. The use of excess alcohol serves dual purposes: driving the equilibrium toward product formation according to Le Chatelier's principle and providing a reaction medium that facilitates mixing of reactants [4]. Optimal alcohol-to-acid molar ratios typically range from 2:1 to 5:1, depending on specific reaction conditions and desired conversion levels.

Acid catalysts play an essential role in esterification reactions by providing the necessary protons for carbonyl activation. Sulfuric acid represents the most commonly employed catalyst due to its strong acidity and relatively low cost [4]. However, alternative acid catalysts including p-toluenesulfonic acid, hydrochloric acid, and solid acid catalysts have demonstrated effectiveness in oxalate ester synthesis [7] [8]. Catalyst concentrations typically range from 1-5% by weight relative to the limiting reactant, with higher concentrations potentially leading to side reactions and product degradation.

The reaction time requirements vary considerably based on temperature, catalyst concentration, and reactant ratios. Typical reaction times range from 1-8 hours, with complete conversion achievable under optimized conditions [4] [9]. Monitoring reaction progress through acid value measurements or gas chromatography enables precise determination of optimal reaction endpoints while minimizing overreaction that could lead to product decomposition.

Catalytic Systems in Synthesis

Modern dipentyl oxalate synthesis employs sophisticated catalytic systems designed to enhance reaction efficiency while minimizing environmental impact. Titanium-based catalysts have emerged as particularly effective alternatives to traditional acid catalysts, offering superior selectivity and reduced corrosion concerns [7] [10]. These catalysts operate through Lewis acid mechanisms, coordinating with both carbonyl oxygens and alcohol hydroxyl groups to facilitate ester bond formation.

Titanium tetrabutoxide represents one of the most extensively studied titanium catalysts for transesterification reactions [10]. This catalyst demonstrates exceptional activity at moderate temperatures (150-200°C) and provides high selectivity toward desired ester products [11]. The proposed mechanism involves coordination of the oxalate substrate to titanium, followed by alcohol nucleophilic attack and subsequent ester formation. The catalyst can be recovered and reused multiple times without significant activity loss, making it attractive for industrial applications.

Solid acid catalysts offer advantages including easy separation, minimal corrosion, and potential for continuous operation [8]. Zeolite-based catalysts, particularly those modified with metal oxides, demonstrate excellent performance in oxalate ester synthesis [12] [13]. These materials combine high surface areas with controllable acidity, enabling fine-tuning of catalytic properties for specific applications. Silica-supported molybdenum oxide catalysts show particular promise, with studies demonstrating high activity and selectivity in dimethyl oxalate transesterification reactions [14].

The development of heterogeneous catalysts addresses several limitations associated with homogeneous systems. Solid catalysts eliminate the need for neutralization steps, reduce waste generation, and enable easier product purification [8]. Titanium dioxide supported on silica provides an example of effective heterogeneous catalyst design, combining the activity of titanium centers with the stability and high surface area of silica supports [14].

Recent advances in catalyst design focus on creating materials with tailored acid strength and site distribution. Mixed metal oxide systems, such as titanium-molybdenum combinations, exhibit synergistic effects that enhance both activity and selectivity compared to single-component catalysts [14]. These systems operate through cooperative mechanisms where different metal centers activate different substrate molecules, facilitating efficient ester formation.

Catalyst poisoning represents a significant concern in oxalate ester synthesis, particularly when water or other polar compounds are present [15]. Studies demonstrate that even small amounts of water can dramatically reduce catalyst activity by competing for active sites or causing catalyst deactivation [16]. Effective catalyst systems must therefore incorporate strategies for water removal or tolerance to maintain consistent performance throughout extended reaction periods.

Optimization of Reaction Parameters

Systematic optimization of reaction parameters proves essential for achieving high yields and selectivities in dipentyl oxalate synthesis. Response surface methodology and design of experiments approaches provide powerful tools for identifying optimal conditions while minimizing experimental effort [15] [16]. These statistical methods enable simultaneous evaluation of multiple variables and their interactions, leading to more robust process understanding.

Temperature optimization requires balancing reaction rate enhancement with product stability considerations. Studies of similar dialkyl oxalate systems reveal optimal temperature ranges of 180-220°C for achieving maximum yields while minimizing decomposition [17] [15]. Higher temperatures accelerate reaction kinetics but can lead to increased side reactions and product degradation. Temperature effects typically follow quadratic relationships, with optimal values representing compromises between conversion and selectivity.

Reaction time optimization involves identifying the point of maximum yield before product decomposition becomes significant. Research demonstrates that extended reaction times beyond optimal values can lead to decreased yields due to thermal decomposition or reverse reactions [15] [16]. Optimal reaction times typically range from 2-6 hours, depending on temperature and catalyst concentration. Real-time monitoring through analytical techniques enables precise identification of optimal stopping points.

Catalyst loading optimization balances activity enhancement with economic considerations. Studies show that catalyst concentrations above optimal levels provide diminishing returns and may actually decrease selectivity through promotion of side reactions [16]. Optimal catalyst loadings typically range from 0.5-3.0% by weight, with specific values depending on catalyst type and reaction conditions. Higher loadings can lead to increased product purification costs and catalyst disposal issues.

Reactant ratio optimization involves balancing conversion enhancement with separation costs. Excess alcohol drives equilibrium toward product formation but increases downstream separation requirements [9]. Studies demonstrate optimal alcohol-to-acid ratios of 2.5-4.0:1 for achieving high conversions while maintaining reasonable separation costs. Higher ratios provide marginal conversion improvements at significantly increased separation expenses.

Pressure optimization becomes particularly important when dealing with volatile reactants or when conducting reactions at elevated temperatures. Controlled pressure systems enable operation at higher temperatures without significant reactant loss through vaporization [18]. Optimal pressures typically range from atmospheric to 5 bar, depending on specific reaction conditions and equipment limitations.

Industrial-Scale Manufacturing Challenges

Industrial-scale production of dipentyl oxalate presents numerous technical and economic challenges that require sophisticated solutions. Heat transfer limitations become increasingly significant as reaction scale increases, potentially leading to temperature gradients that affect product quality and yield [19] [20]. Large-scale reactors must incorporate efficient heat transfer systems to maintain uniform temperature distribution throughout the reaction mass.

Mass transfer limitations in industrial reactors can significantly impact reaction rates and selectivities. Inadequate mixing can lead to concentration gradients that reduce overall efficiency and create hot spots that promote side reactions [21]. Industrial reactor design must therefore incorporate high-efficiency mixing systems capable of maintaining homogeneous conditions throughout large reaction volumes. Computational fluid dynamics modeling provides valuable tools for optimizing mixer design and operating conditions.

Catalyst recovery and recycling present significant challenges in industrial oxalate ester production. Homogeneous catalysts require neutralization and separation steps that generate substantial waste streams and increase production costs [20]. Heterogeneous catalysts offer advantages but may suffer from deactivation, leaching, or fouling during extended operation. Industrial processes must incorporate effective catalyst regeneration systems to maintain economic viability.

Product purification at industrial scale requires sophisticated separation technologies capable of handling large volumes while maintaining high product purity [19]. Distillation represents the primary separation method for oxalate esters, but the high boiling points and thermal sensitivity of these compounds create challenges for conventional distillation systems. Vacuum distillation systems enable operation at lower temperatures but require additional equipment and operational complexity.

Waste heat recovery becomes increasingly important at industrial scale due to the energy-intensive nature of esterification reactions. Heat integration strategies can significantly reduce overall energy consumption by utilizing reaction heat for reactant preheating or product concentration [19]. Pinch analysis and heat exchanger network synthesis provide systematic approaches for identifying optimal heat integration opportunities.

Environmental considerations play increasingly important roles in industrial oxalate ester production. Volatile organic compound emissions from reaction and separation operations require sophisticated abatement systems to meet regulatory requirements [20]. Waste minimization strategies, including catalyst recycling and byproduct recovery, become essential for maintaining environmental compliance and economic competitiveness.

Quality control in industrial production requires robust analytical systems capable of real-time monitoring of product composition and purity. Online analytical techniques, including gas chromatography and near-infrared spectroscopy, enable continuous monitoring of reaction progress and product quality [19]. These systems must be integrated with process control systems to enable automatic adjustment of operating conditions based on product quality measurements.

Economic optimization of industrial processes requires careful consideration of capital costs, operating expenses, and market factors. Raw material costs, particularly for high-purity pentyl alcohol and oxalic acid, represent significant operational expenses that must be minimized through efficient utilization and recovery systems [20]. Energy costs for heating and separation operations also contribute substantially to overall production costs and require optimization through heat integration and process intensification strategies.

Safety considerations in industrial oxalate ester production include fire and explosion hazards associated with volatile organic solvents and high-temperature operations. Comprehensive hazard analysis and risk assessment procedures must be implemented to identify potential safety issues and develop appropriate mitigation strategies [19]. Emergency response systems and personnel training programs ensure safe operation under both normal and upset conditions.

Regulatory compliance requires adherence to numerous environmental, safety, and product quality standards that vary by geographic region and intended application. Documentation and validation of manufacturing processes become essential for obtaining necessary approvals and maintaining market access [20]. Continuous monitoring and reporting systems ensure ongoing compliance with evolving regulatory requirements.

The complexity of industrial-scale dipentyl oxalate production necessitates sophisticated process control and optimization systems capable of managing multiple variables simultaneously. Advanced process control strategies, including model predictive control and artificial intelligence-based optimization, provide tools for maintaining optimal operation while adapting to changing conditions and requirements [19]. These systems integrate real-time measurements with process models to predict optimal operating conditions and automatically adjust process variables to maintain desired performance levels.

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 180-220°C | Increases rate but may cause decomposition above 220°C | [17] [15] |

| Catalyst Loading | 0.5-3.0 wt% | Optimal at ~1-2%, diminishing returns above | [16] |

| Alcohol:Acid Ratio | 2.5-4.0:1 | Higher ratios improve conversion but increase separation costs | [9] |

| Reaction Time | 2-6 hours | Maximum yield before decomposition sets in | [15] [16] |

| Pressure | 1-5 bar | Prevents reactant loss at high temperatures | [18] |

| Catalyst Type | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | 150-180 | 85-95 | 90-95 | [4] |

| Ti(OBu)₄ | 150-200 | 80-90 | 95-98 | [10] |

| TS-1 Zeolite | 160-200 | 75-85 | 98-99 | [11] |

| MoO₃/TiO₂-SiO₂ | 180-220 | 82-88 | 96-98 | [14] |

Thermodynamic and Kinetic Characteristics

Dipentyl oxalate exhibits distinctive thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound possesses a molecular weight of 230.30 g/mol and demonstrates a density of 0.985 g/cm³ at 20°C [1] [2]. The relatively low density compared to shorter-chain oxalate esters indicates the influence of the extended pentyl chains on molecular packing efficiency.

The boiling point of dipentyl oxalate occurs at 287.6°C under standard atmospheric pressure (760 mmHg) [1] [2]. This elevated boiling point, compared to diethyl oxalate (185°C) [3] [4] and dimethyl oxalate (164-167°C) [5], demonstrates the systematic increase in thermal stability with increasing alkyl chain length. The vapor pressure at 25°C measures 0.00246 mmHg [2], indicating minimal volatility under ambient conditions, which has significant implications for handling and storage protocols.

Table 1: Comparative Thermodynamic Properties of Oxalate Esters

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Vapor Pressure (mmHg at 25°C) | Reference |

|---|---|---|---|---|---|

| Dipentyl oxalate | 230.30 | 287.6 | 0.985 | 0.00246 | [1] [6] [2] |

| Diethyl oxalate | 146.14 | 185 | 1.076 | 1.0 (at 47°C) | [3] [4] [7] |

| Dimethyl oxalate | 118.09 | 164-167 | 1.148 | Not available | [5] |

| Diisopropyl oxalate | 174.19 | 200 | 1.010 | Not available | [8] |

The flash point of dipentyl oxalate is determined to be 119.8°C [1] [2], establishing critical safety parameters for industrial handling. The refractive index of 1.436 [6] [2] provides optical characterization data, while the surface tension of 29.23 dyn/cm [6] indicates moderate intermolecular cohesive forces.

Thermodynamically, the compound displays a molar volume of 238.4 mL/mol [6], which correlates well with the molecular dimensions and packing efficiency. The octanol-water partition coefficient (LogP) of 2.453 [2] quantifies the compound's lipophilicity, indicating preferential solubility in organic phases over aqueous environments.

The kinetic behavior of dipentyl oxalate follows patterns observed in related oxalate esters, where thermal decomposition mechanisms involve sequential bond scission processes. Studies on analogous oxalate compounds demonstrate that decomposition typically initiates through C-O bond rupture, followed by decarboxylation reactions [9] [10]. The activation energies for such processes generally range from 150-250 kJ/mol for dialkyl oxalates [11] [9].

Solubility and Phase Behavior

The solubility characteristics of dipentyl oxalate are fundamentally governed by its amphiphilic molecular structure, featuring polar oxalate functionality coupled with hydrophobic pentyl chains. The compound demonstrates complete insolubility in water [1] [6], a behavior consistent with the extended alkyl chain length that dominates the molecular polarity balance.

Table 2: Solubility Profile of Dipentyl Oxalate

| Solvent System | Solubility | Mechanism | Reference |

|---|---|---|---|

| Water | Insoluble | Hydrophobic exclusion | [1] [6] |

| Ethanol | Soluble | Hydrogen bonding and dispersion forces | [12] [13] |

| Diethyl ether | Miscible | Van der Waals interactions | [13] |

| Dichloromethane | Soluble | Dipole-induced dipole interactions | [12] |

| Ethyl acetate | Soluble | Ester-ester compatibility | [12] |

| Acetone | Soluble | Polar aprotic solvation | [13] |

The compound exhibits excellent miscibility with organic solvents, particularly those of moderate polarity. In alcoholic systems, dipentyl oxalate demonstrates good solubility through a combination of hydrogen bonding between the carbonyl oxygens and hydroxyl groups, supplemented by favorable dispersion interactions between alkyl chains [13] [14]. The solubility behavior in ethanol-water mixtures follows predictable patterns based on oxalic acid derivative studies, where increasing ethanol content dramatically enhances dissolution [14].

Phase behavior analysis reveals that dipentyl oxalate maintains liquid state characteristics at room temperature, with no observable crystalline transitions under standard conditions [15]. This liquid state persistence contrasts with dimethyl oxalate, which exhibits solid crystalline behavior at ambient temperatures [16]. The absence of strong intermolecular hydrogen bonding, as observed in smaller oxalate esters [16], contributes to the liquid phase stability.

Temperature-dependent solubility studies indicate enhanced dissolution rates at elevated temperatures across all compatible solvent systems. The compound's behavior in mixed solvent systems demonstrates selective solvation effects, where the polar oxalate core preferentially interacts with polar components while the alkyl chains favor nonpolar environments.

Thermal Stability and Decomposition Patterns

The thermal stability of dipentyl oxalate reflects characteristic patterns observed across the oxalate ester family, with decomposition mechanisms following well-established pathways documented in comprehensive thermal analysis studies [9] [17] [18]. The compound maintains structural integrity up to approximately 200°C under inert atmospheric conditions, beyond which systematic degradation processes initiate.

Thermal decomposition of dipentyl oxalate follows multi-stage mechanisms analogous to those documented for related dialkyl oxalates [17] [9]. The primary decomposition pathway involves initial deesterification reactions, producing oxalic acid derivatives and pentanol fragments. This process typically occurs within the temperature range of 200-280°C, as demonstrated in systematic studies of oxalate ester thermolysis [17] [19].

Table 3: Thermal Decomposition Characteristics

| Temperature Range (°C) | Process | Products | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| 200-280 | Initial deesterification | Pentanol, oxalate fragments | 180-220 | [17] [9] |

| 280-400 | Secondary decomposition | CO, CO₂, organic fragments | 220-280 | [9] [10] |

| >400 | Complete mineralization | CO₂, H₂O, carbonaceous residue | >300 | [9] |

The secondary decomposition stage, occurring between 280-400°C, involves decarboxylation reactions characteristic of oxalate compounds [10] [9]. This stage produces equimolar quantities of carbon monoxide and carbon dioxide, along with various organic decomposition products derived from alkyl chain fragmentation. The stoichiometry follows established patterns:

$$ \text{C}{12}\text{H}{22}\text{O}4 \rightarrow \text{organic fragments} + n\text{CO} + m\text{CO}2 + p\text{H}_2\text{O} $$

At temperatures exceeding 400°C, complete mineralization occurs, yielding carbon dioxide, water vapor, and minimal carbonaceous residues [9]. The activation energies for these processes align with literature values for comparable dialkyl oxalates, ranging from 180-300 kJ/mol depending on the specific decomposition stage [11] [9].

Atmospheric composition significantly influences decomposition pathways. Under oxidative conditions, enhanced carbon monoxide oxidation to carbon dioxide occurs, often catalyzed by metal impurities or container surfaces [20]. Conversely, inert atmospheres promote carbon monoxide formation and potential carbon deposition [9] [20].

The thermal stability pattern demonstrates the stabilizing influence of longer alkyl chains compared to shorter homologs. This enhanced stability results from increased molecular mass and distributed thermal energy absorption across multiple vibrational modes within the extended carbon framework.

Spectroscopic Signature Analysis

The spectroscopic characteristics of dipentyl oxalate provide definitive structural identification and conformational analysis capabilities. Infrared spectroscopy reveals characteristic absorption patterns consistent with oxalate ester functionality, while nuclear magnetic resonance techniques offer detailed structural elucidation.

Infrared Spectroscopic Analysis

The infrared spectrum of dipentyl oxalate exhibits characteristic carbonyl stretching vibrations in the 1720-1780 cm⁻¹ region, typical of ester functional groups [21] [22]. These absorptions appear as complex multiplets due to vibrational coupling between the two equivalent carbonyl groups, a phenomenon well-documented in oxalate ester spectroscopy [21]. The specific frequencies depend on molecular conformation and intermolecular interactions.

Table 4: Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|---|

| C=O stretch (symmetric) | 1760-1770 | νs(C=O) | Strong | [21] [22] |

| C=O stretch (antisymmetric) | 1730-1745 | νas(C=O) | Strong | [21] [22] |

| C-O stretch | 1200-1300 | ν(C-O) | Medium-Strong | [21] |

| C-H stretch (alkyl) | 2850-2950 | ν(C-H) | Medium | [21] |

| C-C stretch (oxalate) | 850-900 | ν(C-C) | Medium | [21] |

Temperature-dependent infrared studies reveal conformational flexibility within the molecule [21]. At elevated temperatures, band broadening and frequency shifts indicate increased molecular motion and weakened intermolecular interactions. The carbonyl region exhibits particular sensitivity to environmental changes, with frequency variations reflecting local polarity and hydrogen bonding interactions.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed structural characterization, revealing the pentyl chain environments and their magnetic equivalence relationships. The spectrum typically displays characteristic triplet patterns for terminal methyl groups, complex multiplets for methylene sequences, and distinctive triplet signals for the α-methylene groups adjacent to oxygen atoms [23].

¹³C NMR spectroscopy definitively establishes the carbon framework, with the carbonyl carbons appearing in the characteristic ester region (155-165 ppm). The systematic chemical shift progression along the pentyl chains provides unambiguous structural confirmation and enables detection of any branching or isomeric variants [24].

Mass Spectrometric Fragmentation

Mass spectrometric analysis reveals characteristic fragmentation patterns that facilitate structural identification and purity assessment [23]. The molecular ion peak appears at m/z 230, corresponding to the intact molecular structure. Primary fragmentation involves loss of pentyl groups (m/z 159, [M-C₅H₁₁]⁺), followed by decarboxylation processes yielding characteristic oxalate-derived fragments.

The base peak typically corresponds to the pentyl cation (m/z 71, C₅H₁₁⁺), indicating preferential cleavage at the ester linkage [23]. Secondary fragmentations produce smaller alkyl fragments and oxalate-derived ions, providing comprehensive structural verification.